molecular formula C13H17N3O B2381676 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 903895-80-7

4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2381676
CAS No.: 903895-80-7
M. Wt: 231.299
InChI Key: KFIPHSKGODIRPV-UHFFFAOYSA-N
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Description

4-Amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 903895-80-7) is a high-purity pyrazolone derivative supplied for chemical and pharmaceutical research. This compound serves as a critical reagent in analytical chemistry, specifically in the development of spectrophotometric methods. It has been successfully employed in a validated oxidative-coupling reaction for the sensitive and selective determination of Salbutamol sulfate, a common bronchodilator, demonstrating its utility in pharmaceutical analysis . The pyrazolone core structure is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antipyretic, antibacterial, antifungal, analgesic, and anti-inflammatory properties . This makes the compound a valuable intermediate for the synthesis and exploration of novel bioactive molecules. Our product is characterized by its precise molecular formula (C13H17N3O) and molecular weight (231.29 g/mol) . It is provided with the SMILES notation CC(C1N(C)N(C2=CC=CC=C2)C(=O)C=1N)C for precise identification . This chemical is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material appropriately, storing it sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

4-amino-1-methyl-2-phenyl-5-propan-2-ylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9(2)12-11(14)13(17)16(15(12)3)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIPHSKGODIRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazines with β-diketones or β-ketoesters. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazolone derivatives, while substitution reactions can produce a wide range of functionalized pyrazolones .

Scientific Research Applications

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit significant antioxidant activity. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, have demonstrated that this compound can outperform standard antioxidants like ascorbic acid in radical scavenging activity .

Anticancer Activity

The anticancer potential of 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been explored in several studies. It has been found to induce apoptosis in various cancer cell lines. Notably, compounds with similar structures have shown cytotoxic effects against colorectal carcinoma cells and other malignancies. These effects are often dose-dependent and involve the activation of apoptotic pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide. This action is beneficial in managing conditions characterized by chronic inflammation.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various pyrazole derivatives, including this compound. The results indicated that this compound demonstrated superior radical scavenging abilities compared to traditional antioxidants, suggesting its potential use in formulations aimed at oxidative stress-related conditions .

Case Study 2: Anticancer Activity

In a controlled experiment involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results showed that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Data Summary Table

Activity Type Observed Effect Reference
AntioxidantHigh radical scavenging activity
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Compound Substituents Key Properties Biological Activity
4-Amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 4-NH₂, 5-isopropyl, 1-CH₃, 2-Ph High lipophilicity (log P ~3.2 estimated) Potential anti-inflammatory, antioxidant
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4APZ) 4-NH₂, 1-CH₃, 5-CH₃, 2-Ph Moderate log P (~2.8) Anti-inflammatory, antipyretic
1-[1H-Benzimidazol-1-yl(phenyl)methyl]-5-methyl-2-phenyl-pyrazol-3-one 5-CH₃, benzimidazole-aryl hybrid Log P ~4.1; enhanced steric bulk 75% anti-inflammatory activity (vs. celecoxib)
5-Methyl-2-phenyl-4-(trifluoromethyl)phenyl-pyrazol-3-one 4-CF₃-Ph, 5-CH₃ High metabolic stability due to CF₃ Structural data via XRD (CCDC 2110385)
4-((3-Fluoro-4-hydroxy-5-methoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-pyrazol-3-one 4-Schiff base, 1/5-CH₃, 2-Ph Enhanced solubility via polar Schiff base Antimicrobial potential
Key Observations:
  • Anti-inflammatory Activity : The benzimidazole hybrid (log P 4.1) shows 75% oedema reduction, outperforming 4APZ derivatives but slightly below celecoxib (83%) .
  • Synthetic Flexibility: The 4-amino group enables Schiff base formation (e.g., with fluorinated aldehydes), enhancing bioactivity .

Challenges and Limitations

  • Metabolic Stability: Non-fluorinated derivatives (e.g., target compound) may undergo faster hepatic clearance compared to CF₃-containing analogues .
  • Toxicity : High lipophilicity (log P >3) may increase off-target interactions, necessitating SAR optimization .

Biological Activity

4-amino-5-isopropyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, also known as a derivative of pyrazolone compounds, has garnered interest in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, summarizing key findings from various studies, and presenting data in tables for clarity.

Basic Information

  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.30 g/mol
  • CAS Number : Not explicitly listed but related to similar pyrazolone compounds.

Structure

The structural formula can be represented as follows:

4 amino 5 isopropyl 1 methyl 2 phenyl 1 2 dihydro 3H pyrazol 3 one\text{4 amino 5 isopropyl 1 methyl 2 phenyl 1 2 dihydro 3H pyrazol 3 one}

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Several studies have indicated that pyrazolone derivatives possess significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Analgesic Effects :
    • The compound exhibits analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism involves the modulation of pain pathways, potentially affecting both peripheral and central nervous systems.
  • Antipyretic Activity :
    • Like other pyrazolone derivatives, this compound may also demonstrate antipyretic effects by acting on the hypothalamic heat-regulating center, thus lowering fever.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of COX enzymes
AnalgesicModulation of pain pathways
AntipyreticReduction of fever through hypothalamic action

Case Study Example

A study conducted on a series of pyrazolone derivatives highlighted the efficacy of this compound in reducing inflammation in animal models. The results indicated a significant decrease in edema formation when administered at specific dosages compared to control groups.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Prostaglandin Synthesis :
    • By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
  • Interaction with Pain Receptors :
    • The compound may interact with opioid receptors or other pain-modulating pathways, enhancing its analgesic effects.

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